3,27-bis(2-octyldodecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde
Description
This compound is a highly complex octacyclic system featuring a fused macrocyclic backbone with five sulfur atoms (pentathia) and four nitrogen atoms (tetraza) integrated into its structure. The molecule is further substituted with two aldehyde groups (-CHO) at positions 7 and 23, along with bulky alkyl chains (2-octyldodecyl and undecyl) at positions 3, 8, 22, and 25. These substituents enhance solubility in nonpolar solvents and influence its electronic properties. The octacyclo framework suggests significant rigidity, which may contribute to unique photophysical or catalytic behaviors .
Properties
Molecular Formula |
C82H130N4O2S5 |
|---|---|
Molecular Weight |
1364.3 g/mol |
IUPAC Name |
3,27-bis(2-octyldodecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde |
InChI |
InChI=1S/C82H130N4O2S5/c1-7-13-19-25-31-35-39-45-51-57-65-67(61-87)89-81-75-79(91-77(65)81)69-71-72(84-93-83-71)70-74(73(69)85(75)59-63(53-47-41-29-23-17-11-5)55-49-43-37-33-27-21-15-9-3)86(60-64(54-48-42-30-24-18-12-6)56-50-44-38-34-28-22-16-10-4)76-80(70)92-78-66(68(62-88)90-82(76)78)58-52-46-40-36-32-26-20-14-8-2/h61-64H,7-60H2,1-6H3 |
InChI Key |
DACYCKBNHBWGRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C(SC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC(=C8CCCCCCCCCCC)C=O)CC(CCCCCCCC)CCCCCCCCCC)CC(CCCCCCCC)CCCCCCCCCC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s closest analogs include pentacyclic and hexacyclic systems with heteroatoms (N, S) and functional groups like carboxylic acids or hydroxymethyl substituents. Key comparisons are summarized below:
Key Differences
Functional Groups : Unlike carboxylic acid/hydroxymethyl-substituted analogs, the dicarbaldehyde groups in the target compound offer electrophilic sites for nucleophilic addition, enabling covalent modification (e.g., Schiff base formation) .
Heteroatom Distribution : The pentathia-tetraza combination provides a mix of “soft” sulfur (polarizable) and “hard” nitrogen (basic) centers, contrasting with purely nitrogen-rich heterocycles (e.g., guanidine derivatives), which prioritize basicity .
Synthetic Accessibility : While pentacyclic analogs are synthesized via classical methods (e.g., Friedel-Crafts alkylation), the target compound’s synthesis likely requires advanced techniques to assemble the octacyclic core and manage bulky substituents .
Research Findings
- Electronic Behavior : The aldehyde groups reduce electron density in the target compound compared to methoxy/hydroxyl-substituted pentacycles, as evidenced by NMR shifts in analogous systems . This electron deficiency may favor charge-transfer interactions in supramolecular assemblies.
- Solubility and Aggregation : The 2-octyldodecyl and undecyl chains enhance solubility in organic solvents, contrasting with shorter-chain analogs that aggregate in polar media .
- Patent Considerations: The structural uniqueness of the octacyclo system may qualify it as a “non-unity” invention under patent guidelines, distinguishing it from simpler heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
